molecular formula C9H7Cl2N5 B13132574 N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine CAS No. 83372-60-5

N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

Cat. No.: B13132574
CAS No.: 83372-60-5
M. Wt: 256.09 g/mol
InChI Key: WYVZSGZYQXOJKV-UHFFFAOYSA-N
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Description

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with two chlorine atoms and a benzene ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzene-1,4-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of chlorine atoms by the amine group. The reaction is performed in a suitable solvent, such as acetone or dioxane, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient mixing and temperature control systems ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in solvents such as acetone, dioxane, or dichloroethane, under controlled temperature and pH conditions .

Major Products Formed

The major products formed from the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include other triazine derivatives such as:

Uniqueness

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both triazine and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

83372-60-5

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

4-N-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14,15,16)

InChI Key

WYVZSGZYQXOJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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